Diotyrosine I-125
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Overview
Description
Diotyrosine I 125: is a radiolabeled form of diotyrosine, a dimeric form of the amino acid tyrosine. Diotyrosine itself is a non-proteinogenic amino acid formed by the oxidation of tyrosine residues in proteins. The radiolabeling with iodine-125 allows for the tracking and study of diotyrosine in various biological and chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Diotyrosine can be synthesized through the enzyme-catalyzed oxidation of tyrosine. This process involves the use of enzymes such as myeloperoxidase or cytochrome P450 enzymes like CYP56A1 . The reaction typically occurs under oxidative conditions, often involving hydrogen peroxide as the oxidizing agent .
Industrial Production Methods: : Industrial production of diotyrosine involves a three-step chromatographic procedure. This includes DEAE-cellulose chromatography in a boric acid-sodium borate buffer, followed by two-dimensional pH-dependent chromatography on BioGel P-2, and finally, affinity chromatography using immobilized phenylboronic acid .
Chemical Reactions Analysis
Types of Reactions: : Diotyrosine undergoes various chemical reactions, including:
Oxidation: Formation of diotyrosine itself is an oxidative process.
Complex Formation: Diotyrosine can form complexes with borate due to its 2,2′-biphenol structural motif.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide is commonly used.
Major Products
Scientific Research Applications
Diotyrosine I 125 has several scientific research applications:
Biomarker for Oxidative Stress: Diotyrosine is used as a biomarker for oxidative stress in various organisms.
Protein Crosslinking Studies: It is used to study protein crosslinking in response to oxidative stress.
Endocrine Disruption Research: Diotyrosine has been studied for its effects on thyroid hormone signaling and its potential role as an endocrine disruptor.
Mechanism of Action
Diotyrosine exerts its effects primarily through its structural similarity to tyrosine and its ability to form crosslinks in proteins. It can disrupt thyroid hormone signaling by inhibiting the binding of thyroid hormone to its receptors, thereby suppressing thyroid hormone receptor-mediated transcriptional activation . This inhibition affects various cellular pathways, including the PI3k/Akt/MAPK pathway .
Comparison with Similar Compounds
Similar Compounds
Tyrosine: The parent amino acid from which diotyrosine is derived.
Diiodotyrosine: Another iodinated form of tyrosine involved in thyroid hormone synthesis.
Uniqueness: : Diotyrosine is unique due to its ability to form crosslinks in proteins, which is not a characteristic of tyrosine or diiodotyrosine. This crosslinking ability makes it a valuable biomarker for oxidative stress and a tool for studying protein-protein interactions .
Properties
CAS No. |
65214-01-9 |
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Molecular Formula |
C9H9I2NO3 |
Molecular Weight |
428.98 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-hydroxy-3,5-bis(125I)(iodanyl)phenyl]propanoic acid |
InChI |
InChI=1S/C9H9I2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1/i10-2,11-2 |
InChI Key |
NYPYHUZRZVSYKL-CQGJRLFOSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1[125I])O)[125I])C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N |
Origin of Product |
United States |
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